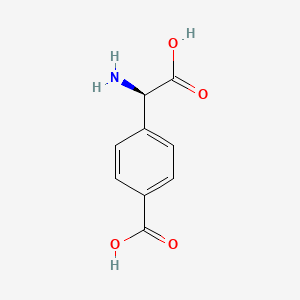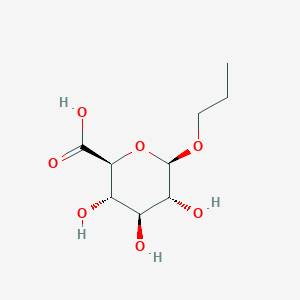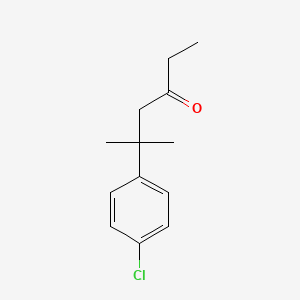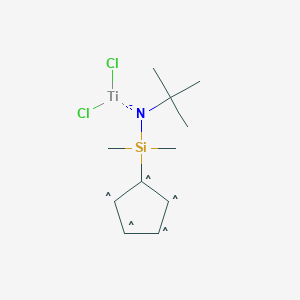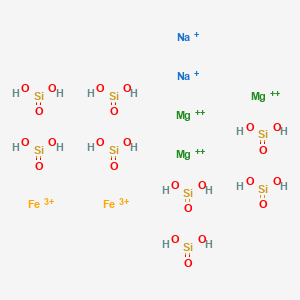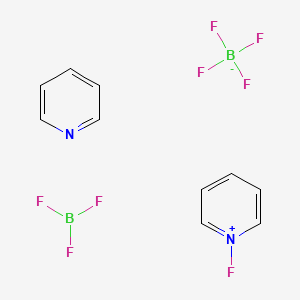
N-Dodecanoyl-4-hydroxy-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Dodecanoyl-4-hydroxy-L-proline: is a synthetic derivative of the amino acid proline It is characterized by the presence of a dodecanoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the proline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Dodecanoyl-4-hydroxy-L-proline typically involves the acylation of 4-hydroxy-L-proline with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete acylation. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve multiple steps, including filtration, extraction, and crystallization, to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: N-Dodecanoyl-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-Dodecanoyl-4-oxo-L-proline.
Reduction: Regeneration of this compound.
Substitution: Formation of N-Dodecanoyl-4-substituted-L-proline derivatives.
科学的研究の応用
N-Dodecanoyl-4-hydroxy-L-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of N-Dodecanoyl-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors due to its structural similarity to natural amino acids. It may modulate enzyme activity or receptor binding, leading to changes in cellular processes. The hydroxyl and dodecanoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
N-Dodecanoyl-L-proline: Lacks the hydroxyl group at the fourth position, resulting in different chemical and biological properties.
N-Dodecanoyl-4-hydroxy-D-proline: The D-isomer of the compound, which may exhibit different stereochemical interactions and biological activities.
N-Dodecanoyl-4-hydroxy-L-alanine: Similar structure but with alanine instead of proline, leading to variations in reactivity and applications.
Uniqueness: N-Dodecanoyl-4-hydroxy-L-proline is unique due to the presence of both the dodecanoyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its amphiphilic nature makes it suitable for applications in materials science and pharmaceuticals, where it can act as a surfactant or a bioactive molecule.
特性
CAS番号 |
135777-18-3 |
|---|---|
分子式 |
C17H31NO4 |
分子量 |
313.43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


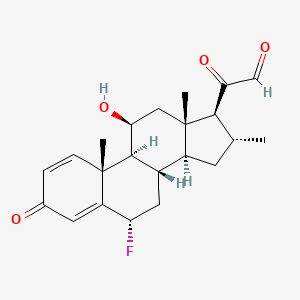
![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)
